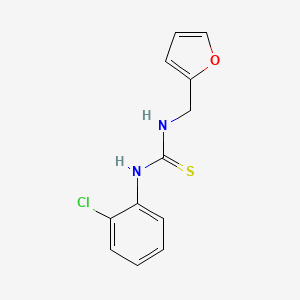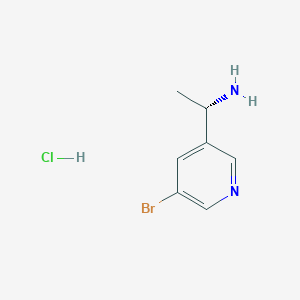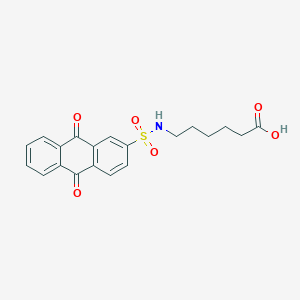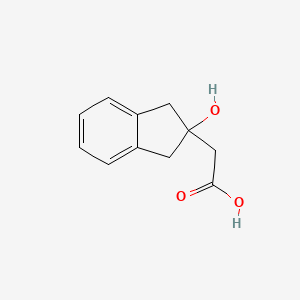
2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid is an organic compound . It is typically a white solid and is stable under normal temperatures . This compound can be used as an intermediate for the synthesis of other organic compounds, such as drugs or dyes .
Molecular Structure Analysis
The molecular weight of this compound is 191.23 . The IUPAC name is (2,3-dihydro-1H-inden-2-ylamino)acetic acid and the InChI code is 1S/C11H13NO2/c13-11(14)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12H,5-7H2,(H,13,14) .Physical And Chemical Properties Analysis
2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid is a white solid that is stable at room temperature . It has a molecular weight of 191.23 .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
One area of interest is the environmental impact and toxicology of related compounds, such as herbicides. For example, a scientometric review on 2,4-D herbicide toxicity highlights the global research trends and gaps in understanding its environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020). This analysis could inform studies on similar compounds, emphasizing the importance of evaluating their toxicity, mutagenicity, and environmental fate.
Advanced Oxidation Processes
Research on the degradation of pharmaceuticals, such as acetaminophen, through advanced oxidation processes (AOPs) sheds light on the pathways and biotoxicity of degradation by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022). Such studies are relevant for understanding how complex organic compounds can be broken down in water treatment processes, potentially applicable to compounds like 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid.
Yeast Cell Death Regulation
In biotechnological applications, the mechanisms of cell death regulation by acetic acid in yeasts are of interest (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021). This research can provide insights into the use of acetic acid derivatives in industrial fermentation processes, highlighting the balance between exploiting their antimicrobial properties and ensuring yeast viability.
Organic Acids in Industrial Applications
The role of organic acids, including acetic acid, in enhancing oil recovery through acidizing operations in carbonate and sandstone formations is detailed in reviews by Alhamad, Alrashed, Al Munif, & Miskimins (2020). These insights are critical for the petroleum industry, where the properties of organic acids can optimize extraction processes.
Lactic Acid Biotechnological Routes
Biotechnological production routes for lactic acid from biomass highlight the potential of converting sugars into valuable chemicals, including hydroxycarboxylic acids (Gao, Ma, & Xu, 2011). This research is applicable to exploring the synthesis and application of similar hydroxycarboxylic acids, including 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid, in green chemistry.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-hydroxy-1,3-dihydroinden-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(13)7-11(14)5-8-3-1-2-4-9(8)6-11/h1-4,14H,5-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWSWLFHXXYOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

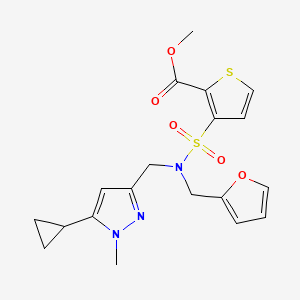

![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)
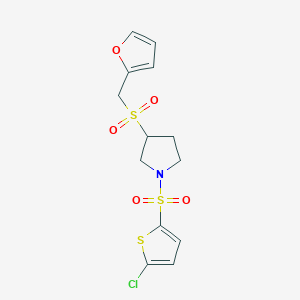

![3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2625484.png)
